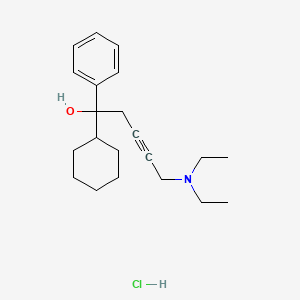
1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride is a chemical compound that has been used in scientific research for its unique properties. This compound is also known as CAPPO and has been studied extensively for its potential applications in the field of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids. This inhibition leads to the accumulation of toxic intermediates, which can cause cell death in cancer cells.
Biochemical and Physiological Effects:
1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce the levels of inflammatory cytokines. Additionally, 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride in lab experiments is its potent antiproliferative effects on cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride. One potential direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the safety and toxicity of 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride in humans, which will be necessary before this compound can be used in clinical trials.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride involves a multistep process that begins with the reaction of 1-cyclohexyl-3-pentyn-1-ol and phenylacetylene. This reaction produces 1-cyclohexyl-5-phenyl-1-penten-3-yne, which is then reacted with diethylamine to produce 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol. The final step involves the addition of hydrochloric acid to produce 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride.
Applications De Recherche Scientifique
1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride has been used in a variety of scientific research applications. One of the most significant applications of this compound is its potential use as an anticancer agent. Studies have shown that 1-cyclohexyl-5-(diethylamino)-1-phenyl-3-pentyn-1-ol hydrochloride has potent antiproliferative effects on cancer cells, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
1-cyclohexyl-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO.ClH/c1-3-22(4-2)18-12-11-17-21(23,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,23H,3-4,6,9-10,15-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHORHXEDLFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5178971.png)
![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)

![6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5178987.png)
![4-{[(6-methoxy-1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5178997.png)
![1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179007.png)
![N,N'-[(4-fluorophenyl)methylene]bisacrylamide](/img/structure/B5179026.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5179041.png)
![2-(8,8-dimethyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179046.png)

![ethyl [2,2,2-trifluoro-1-[(5-fluoro-2-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5179059.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5179061.png)